Dimethyl pimelimidate dihydrochloride

Catalog No.
S762718
CAS No.
58537-94-3
M.F
C9H19ClN2O2
M. Wt
222.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl pimelimidate dihydrochloride

CAS Number

58537-94-3

Product Name

Dimethyl pimelimidate dihydrochloride

IUPAC Name

dimethyl heptanediimidate;hydrochloride

Molecular Formula

C9H19ClN2O2

Molecular Weight

222.71 g/mol

InChI

InChI=1S/C9H18N2O2.ClH/c1-12-8(10)6-4-3-5-7-9(11)13-2;/h10-11H,3-7H2,1-2H3;1H

InChI Key

HUYMOELLLZYLES-UHFFFAOYSA-N

SMILES

COC(=N)CCCCCC(=N)OC.Cl.Cl

Canonical SMILES

COC(=N)CCCCCC(=N)OC.Cl

Protein Crosslinking:

DMP is a homobifunctional crosslinking agent, meaning it possesses two identical reactive groups that can covalently bind to amino groups on proteins. This allows DMP to link individual proteins or protein complexes, creating stable conjugates for further analysis. DMP is particularly useful in studying protein-protein interactions as it helps visualize and characterize the interactions between different proteins [].

Enzyme Immobilization:

DMP can be used to immobilize enzymes onto solid supports like beads or membranes. This process creates biocatalysts that can be reused in various applications, including biosensors and bioremediation. DMP offers advantages like mild reaction conditions and minimal enzyme activity loss during immobilization [].

Antibody Labeling:

DMP plays a role in labeling antibodies with reporter molecules, such as enzymes or fluorescent tags. This labeling allows researchers to track and visualize antibodies in various assays, including immunohistochemistry and immunofluorescence [].

Other Applications:

DMP has also found applications in:

  • Studying protein structure and conformation: By crosslinking proteins at specific sites, DMP can provide information about their three-dimensional structure [].
  • Developing new materials: DMP's ability to crosslink various molecules has been explored for creating new materials with desired properties [].
  • Studying protein-drug interactions: DMP can be used to investigate how drugs bind to their protein targets [].

Dimethyl pimelimidate dihydrochloride is an organic compound characterized by two imidate functional groups. It is commonly utilized in biochemical applications as a bifunctional coupling reagent, particularly for linking proteins through the formation of amidine bonds. The compound is typically encountered in its dihydrochloride salt form, which enhances its stability and solubility in aqueous environments. Dimethyl pimelimidate dihydrochloride reacts with free amino groups at a pH range of 7.0 to 10.0, making it suitable for various bio

Dimethyl pimelimidate dihydrochloride primarily functions as a crosslinking agent, facilitating the formation of covalent bonds between amine groups of proteins. The reaction mechanism involves the nucleophilic attack of an amine on the imidoester group of dimethyl pimelimidate, leading to the formation of an amidine bond. This reaction is rapid at alkaline pH values (pH 8-10) and results in stable linkages that retain the net charge character of the coupled proteins . The reaction can be summarized as follows:

  • Nucleophilic attack: An amine group attacks the imidoester carbon.
  • Formation of amidine bond: The reaction yields a stable amidine linkage and releases dimethylamine.

Dimethyl pimelimidate dihydrochloride can be synthesized through several methods, but one common approach involves the reaction of pimelic acid with dimethylamine in the presence of activating agents such as thionyl chloride or phosphorus oxychloride. This process typically includes:

  • Activation of pimelic acid: Converting pimelic acid into an acyl chloride.
  • Nucleophilic substitution: Reacting the acyl chloride with dimethylamine to form dimethyl pimelimidate.
  • Formation of dihydrochloride salt: Treating dimethyl pimelimidate with hydrochloric acid to yield dimethyl pimelimidate dihydrochloride .

Dimethyl pimelimidate dihydrochloride finds extensive use in various fields:

  • Protein Chemistry: It serves as a crosslinker for proteins, enabling the construction of stable protein conjugates for research and therapeutic purposes.
  • Antibody Affinity Columns: It is used to prepare columns for affinity chromatography, allowing for the purification of specific antibodies.
  • Bioconjugation: The compound is employed in bioconjugation techniques where it links biomolecules for diagnostic or therapeutic applications .

Studies on dimethyl pimelimidate dihydrochloride often focus on its interactions with various amino acids and proteins. These interactions are crucial for understanding how this compound can effectively crosslink proteins without significantly altering their biological activity. Research has indicated that while it effectively forms stable linkages, care must be taken due to its potential irritant properties and effects on protein structure if not used correctly .

Several compounds exhibit similar chemical properties or functionalities as dimethyl pimelimidate dihydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Features
Dimethyl pimelimidateImidoesterProtein crosslinkingTwo imidate groups
GlutaraldehydeDialdehydeTissue fixationHighly reactive with amino groups
Ethylene glycol bis(succinimidyl succinate)Bifunctional succinimideProtein crosslinkingLonger spacer arm
N-hydroxysuccinimideSuccinimideBioconjugationCommonly used for amine coupling

Dimethyl pimelimidate dihydrochloride stands out due to its specific reactivity profile and dual imidate functionality, which allows for selective coupling under mild conditions compared to other crosslinkers that may require harsher conditions or produce more reactive byproducts .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

222.1135055 g/mol

Monoisotopic Mass

222.1135055 g/mol

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 155 companies from 2 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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